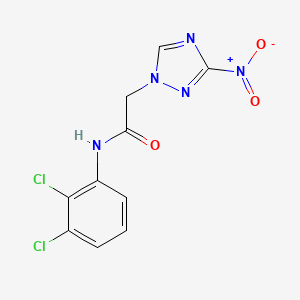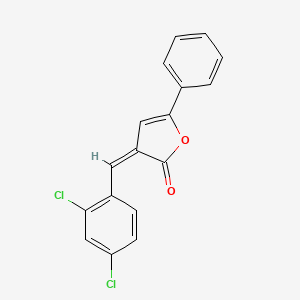![molecular formula C12H16ClN3O3 B11690036 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol es un compuesto químico con la fórmula molecular C12H16ClN3O3. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que consiste en un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol generalmente implica la reacción de 5-cloro-2-nitroanilina con piperazina en presencia de etanol. Las condiciones de reacción a menudo incluyen calentar la mezcla para facilitar la formación del producto deseado. El esquema general de reacción se puede representar de la siguiente manera:
Materiales de Inicio: 5-cloro-2-nitroanilina y piperazina.
Solvente: Etanol.
Condiciones de Reacción: Calentar la mezcla a una temperatura adecuada para promover la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol puede involucrar reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como azida de sodio (NaN3) o tiourea.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir 2-[4-(5-Cloro-2-aminofenil)piperazin-1-il]etanol, mientras que la sustitución del grupo cloro puede producir varios derivados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Se utiliza como un bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Estudios Biológicos: El compuesto puede utilizarse en estudios para investigar su actividad biológica y su potencial como candidato a fármaco.
Investigación Química: Sirve como precursor para la síntesis de moléculas más complejas en química orgánica.
Aplicaciones Industriales: El compuesto puede utilizarse en el desarrollo de nuevos materiales o como intermedio en los procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, modulando así su actividad. Por ejemplo, podría actuar como un inhibidor o activador de ciertas enzimas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-[4-(2-Cloro-4-nitrofenil)piperazin-1-il]etanol: Un compuesto similar con un patrón de sustitución diferente en el anillo fenilo.
2-[4-(4-Nitrofenil)piperazin-1-il]etanol: Otro compuesto relacionado con un grupo nitro pero sin el sustituyente cloro.
2-[4-(2-Nitrofenil)piperazin-1-il]etanol: Un compuesto con solo un grupo nitro en el anillo fenilo.
Singularidad
2-[4-(5-Cloro-2-nitrofenil)piperazin-1-il]etanol es único debido a la presencia de grupos cloro y nitro en el anillo fenilo, lo que puede influir en su reactividad química y actividad biológica. La combinación de estos grupos funcionales puede mejorar su potencial como intermedio versátil en la síntesis química y su efectividad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H16ClN3O3 |
|---|---|
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
2-[4-(5-chloro-2-nitrophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16ClN3O3/c13-10-1-2-11(16(18)19)12(9-10)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 |
Clave InChI |
JHLAXAREQLFKHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)


![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)


![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)
![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
